molecular formula C6H8N4O2 B1608785 (6-Methyl-5-nitropyridin-2-yl)hydrazine CAS No. 28489-37-4

(6-Methyl-5-nitropyridin-2-yl)hydrazine

Cat. No.: B1608785
CAS No.: 28489-37-4
M. Wt: 168.15 g/mol
InChI Key: SLPQJEVYFLMMCZ-UHFFFAOYSA-N
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Description

(6-Methyl-5-nitropyridin-2-yl)hydrazine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a methyl group at the 6th position, a nitro group at the 5th position, and a hydrazine group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-5-nitropyridin-2-yl)hydrazine typically involves the reaction of 6-methyl-5-nitropyridin-2-one with hydrazine hydrate. The reaction is carried out under reflux conditions, where the hydrazine hydrate acts as both the reagent and the solvent. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-5-nitropyridin-2-yl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

    Cyclization Conditions: Reflux with hydrazine hydrate or other cyclizing agents.

Major Products

Scientific Research Applications

(6-Methyl-5-nitropyridin-2-yl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Methyl-5-nitropyridin-2-yl)hydrazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to potential antimicrobial or anticancer effects. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    5-Nitropyridin-2-ylhydrazine: Lacks the methyl group at the 6th position.

    6-Methyl-2-pyridylhydrazine: Lacks the nitro group at the 5th position.

    2-Hydrazinopyridine: Lacks both the methyl and nitro groups.

Uniqueness

The combination of these functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

(6-methyl-5-nitropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-4-5(10(11)12)2-3-6(8-4)9-7/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPQJEVYFLMMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401580
Record name (6-methyl-5-nitropyridin-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28489-37-4
Record name NSC170623
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-methyl-5-nitropyridin-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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